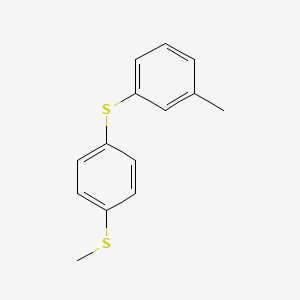
Methyl(4-(m-tolylthio)phenyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(4-(m-tolylthio)phenyl)sulfane is an organic compound with the molecular formula C14H14S2 and a molecular weight of 246.39 g/mol . This compound is characterized by the presence of a methyl group attached to a phenyl ring, which is further substituted with a thioether group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4-(m-tolylthio)phenyl)sulfane can be achieved through several methods. One common approach involves the reaction of 4-bromothioanisole with m-tolylmagnesium bromide in the presence of a catalyst . The reaction is typically carried out under an inert atmosphere at a controlled temperature to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes as those used in laboratory settings. The process is optimized for higher efficiency and yield, with stringent quality control measures to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(4-(m-tolylthio)phenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Methyl(4-(m-tolylthio)phenyl)sulfane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl(4-(m-tolylthio)phenyl)sulfane involves its interaction with specific molecular targets. The thioether group can undergo oxidation to form reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like thiophene and its derivatives share structural similarities with Methyl(4-(m-tolylthio)phenyl)sulfane.
Sulfoxides and Sulfones: These compounds are oxidation products of thioethers and have similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methyl and thioether groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C14H14S2 |
|---|---|
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1-methyl-3-(4-methylsulfanylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C14H14S2/c1-11-4-3-5-14(10-11)16-13-8-6-12(15-2)7-9-13/h3-10H,1-2H3 |
InChI-Schlüssel |
JRNVLFFFCMJGMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)SC2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















